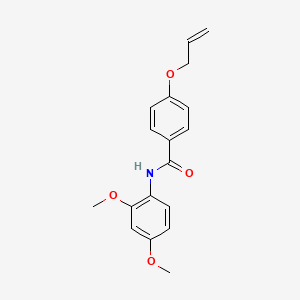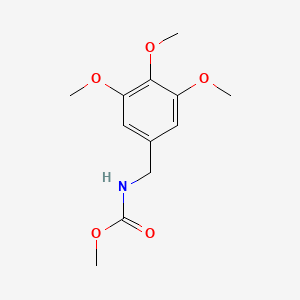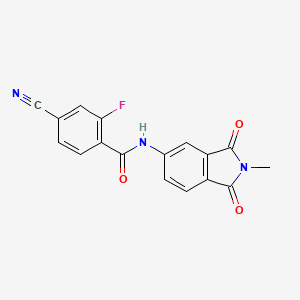
N-(3-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
N-(3-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as FMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. FMPB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
N-(3-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-2 (MMP-2), and nuclear factor-kappa B (NF-κB). By inhibiting these enzymes and proteins, this compound can reduce inflammation, pain, and tumor growth. This compound also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which has been shown to have anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit tumor growth and metastasis in various cancer cell lines. This compound has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the activity of MMP-2. This compound has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. This compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations. Its solubility in water is low, which can make it difficult to use in certain experiments. This compound is also relatively expensive compared to other compounds.
Future Directions
There are several future directions for research on N-(3-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the study of this compound in combination with other drugs for the treatment of various diseases. This compound has also been studied as a potential imaging agent for cancer diagnosis and treatment. Further research is needed to fully understand the potential applications of this compound in drug development.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug development. Its anti-inflammatory, analgesic, and anti-tumor properties have been extensively studied, and its mechanism of action and physiological effects are well understood. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound will focus on the development of analogs with improved solubility and potency, the study of this compound in combination with other drugs, and the potential use of this compound as an imaging agent for cancer diagnosis and treatment.
Scientific Research Applications
N-(3-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been studied as a potential treatment for various diseases, including cancer, arthritis, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and proteins has made it a promising candidate for drug development.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-7-8-14(18(22)20-16-6-4-5-15(19)12-16)11-17(13)25(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLESBAAIXTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)

![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)


![2-[(2-chloro-6-nitrobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4411595.png)

![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)
![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)
![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)